

Benzyltrimethylammonium tribromide CAS number

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Compound of Interest

Compound Name: *Benzyltrimethylammonium tribromide*

Cat. No.: *B8807881*

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An In-depth Technical Guide to **Benzyltrimethylammonium Tribromide**

CAS Number: 111865-47-5

This technical guide provides a comprehensive overview of **benzyltrimethylammonium tribromide**, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

Benzyltrimethylammonium tribromide, also known as BTMABr₃ or benzyltrimethylammonium bromide dibromide, is a stable, orange to dark yellow crystalline powder.^{[1][2]} Its solid nature makes it a safer and more convenient alternative to liquid bromine for various chemical transformations.^{[3][4]}

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	111865-47-5	[5][6][7]
Molecular Formula	C ₁₀ H ₁₆ Br ₃ N	[1][5][7]
Molecular Weight	389.95 g/mol	[5][7]
Appearance	Orange to dark yellow crystalline powder	[1][2]
Melting Point	99-105 °C	[1][2]
Synonyms	BTMABr ₃ , Benzyltrimethylammonium bromide dibromide	[2][6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **benzyltrimethylammonium tribromide**.

Table 2: Spectroscopic Data

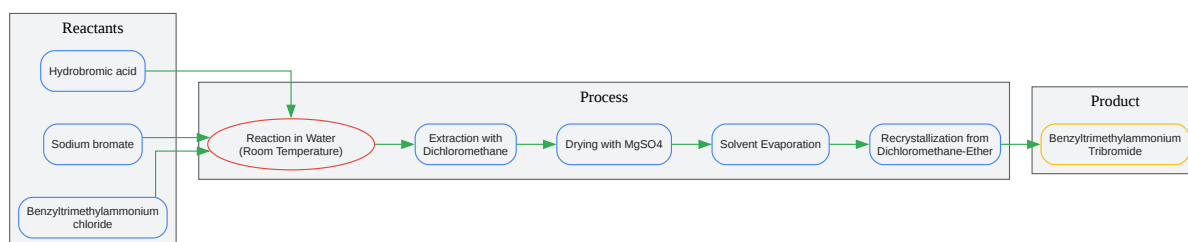
Technique	Data Highlights
¹ H NMR	Data for the precursor, benzyltrimethylammonium bromide, shows characteristic peaks for the benzyl and trimethylammonium protons.[8]
¹³ C NMR	Spectra for the precursor, benzyltrimethylammonium bromide, are available.[9]
IR Spectroscopy	FTIR and ATR-IR spectra are available for benzyltrimethylammonium tribromide.[5][10]
Mass Spectrometry	Mass spectral data for the precursor, benzyltrimethylammonium bromide, is available. [11]

Synthesis of Benzyltrimethylammonium Tribromide

A common and efficient method for the synthesis of **benzyltrimethylammonium tribromide** involves the reaction of benzyltrimethylammonium chloride with sodium bromate and hydrobromic acid.^{[3][4]}

Experimental Protocol: Synthesis from Benzyltrimethylammonium Chloride^[3]

- Dissolve benzyltrimethylammonium chloride (60 mmol) and sodium bromate (30 mmol) in water (100 ml).
- Under stirring at room temperature, add hydrobromic acid (47%, 180 mmol).
- A solid will precipitate. Extract the solid with dichloromethane (4 x 50 ml).
- Dry the combined organic layers with magnesium sulfate.
- Evaporate the solvent in vacuo to obtain a residue.
- Recrystallize the residue from dichloromethane-ether (10:1) to yield orange crystals of **benzyltrimethylammonium tribromide**.



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Caption: Synthesis workflow for **benzyltrimethylammonium tribromide**.

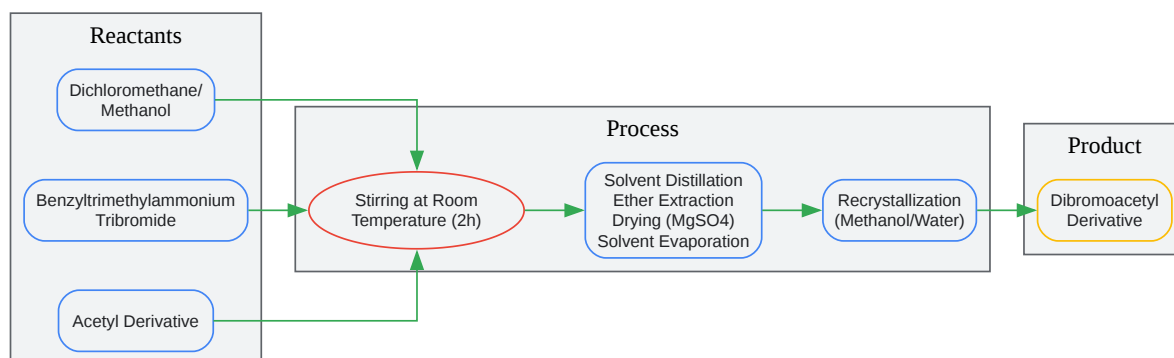
Applications in Organic Synthesis

Benzyltrimethylammonium tribromide is a versatile reagent with applications as a brominating agent, a mild oxidizing agent, and a phase-transfer catalyst.^{[1][2][4][12]}

Bromination Reactions

BTMABr₃ is an effective reagent for the bromination of various organic compounds, including aromatic compounds, ketones, and alkenes.^[4]

- Dissolve the acetyl derivative (4.16 mmol) in a mixture of dichloromethane (50 ml) and methanol (20 ml).
- Add **benzyltrimethylammonium tribromide** (8.74 mmol) at room temperature.
- Stir the mixture for 2 hours until the orange color of the solution disappears.
- Distill the solvent.
- Extract the resulting precipitate with ether (4 x 40 ml).
- Dry the combined ether layers with magnesium sulfate.
- Evaporate the solvent in vacuo to obtain the dibromoacetyl derivative.
- Recrystallize the product from methanol-water (1:2).



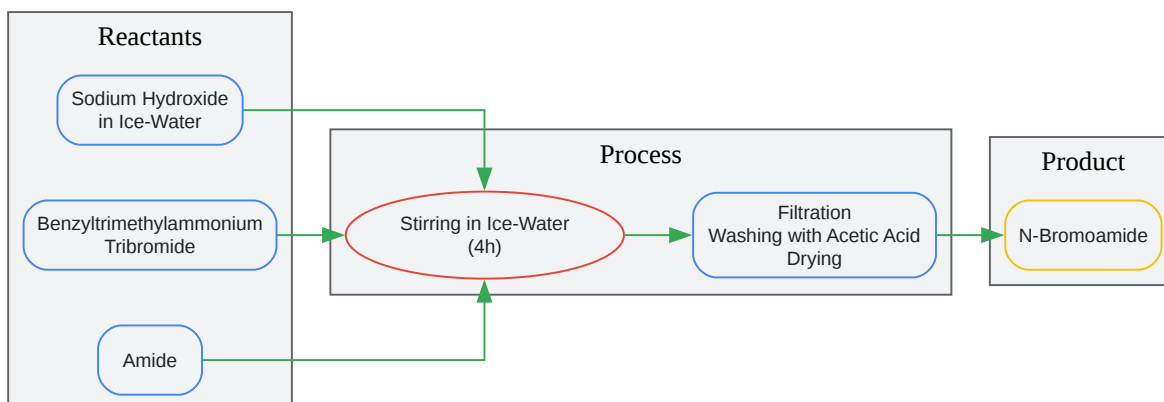
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Caption: Workflow for the dibromoacetylation of acetyl derivatives.

N-Bromination of Amides

BTMABr₃ can be used for the facile N-bromination of amides under alkaline conditions.[7]

- Prepare a stirred solution of sodium hydroxide (5 mmol) in ice-cooled water (20 ml).
- Over 30 minutes, add finely powdered **benzyltrimethylammonium tribromide** (5 mmol) to the solution.
- Add the amide (5 mmol) to the aqueous suspension.
- Stir the mixture for 4 hours under the same chilled conditions.
- Filter the precipitate that forms.
- Wash the precipitate successively with cold dilute aqueous acetic acid.
- Dry the solid to obtain the N-bromoamide.



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Caption: Experimental workflow for the N-bromination of amides.

Safety Information

Benzyltrimethylammonium tribromide should be handled with appropriate safety precautions.

Table 3: Hazard and Precautionary Statements[5]

Category	Codes	Description
Hazard Statements	H315, H319, H335	Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
Precautionary Statements	P261, P264, P280, P302+P352, P305+P351+P338	Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), safety goggles, and chemical-resistant gloves when handling this compound.

Conclusion

Benzyltrimethylammonium tribromide is a valuable and versatile reagent in organic synthesis, offering a safer and more convenient alternative to molecular bromine. Its utility in bromination and oxidation reactions makes it an important tool for researchers and professionals in the field of drug development and chemical synthesis. Proper handling and adherence to safety protocols are essential when working with this compound.

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